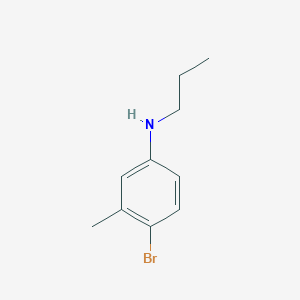

(4-Bromo-3-methylphenyl)propylamine

Description

Foundational Significance of Aryl-Substituted Amines in Synthetic Organic Chemistry

Aryl-substituted amines, or arylamines, are fundamental building blocks in organic synthesis. libretexts.org They are derivatives of ammonia (B1221849) where at least one hydrogen atom is replaced by an aryl group. lumenlearning.com This class of compounds is integral to the synthesis of numerous materials, including polymers, dyes, and pharmaceuticals. ncert.nic.in The nitrogen atom in these amines possesses a lone pair of electrons, rendering them basic and nucleophilic, properties that are pivotal to their reactivity. lumenlearning.comnumberanalytics.com

The reactivity of arylamines is profoundly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups enhance the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. ncert.nic.in This modulation of reactivity is a key principle exploited in the design of synthetic routes to complex molecules.

Strategic Role of Halogenated Aromatic Moieties in Organic Synthesis

The introduction of halogen atoms into aromatic rings is a powerful strategy in organic synthesis. numberanalytics.com Halogenation can significantly alter the physical, chemical, and biological properties of organic molecules. numberanalytics.com For instance, the presence of a halogen can enhance the lipophilicity of a compound, which can improve its ability to traverse cell membranes. numberanalytics.com

Halogenated aromatic compounds serve as versatile intermediates in a multitude of chemical transformations. numberanalytics.com They are precursors in cross-coupling reactions, such as the Suzuki and Heck reactions, which are instrumental in the formation of carbon-carbon bonds. mdpi.com The specific halogen used also influences the reactivity, with the order of reactivity generally following F > Cl > Br > I. numberanalytics.com Brominated aromatics, in particular, offer a good balance of reactivity and stability, making them highly valuable in synthetic endeavors. libretexts.org

Chemical Context of (4-Bromo-3-methylphenyl)propylamine within the Broader Scope of Amine and Halogenated Arene Chemistry

This compound is a primary amine that incorporates both a halogenated aromatic ring and an alkylamine side chain. This unique combination of functional groups places it at the intersection of amine and halogenated arene chemistry, bestowing upon it a distinct set of properties and potential applications.

The presence of the bromine atom and the methyl group on the phenyl ring influences the electronic environment of the molecule. The bromine atom, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution, while the methyl group is an activating group. ncert.nic.in The propylamino side chain provides a site for further functionalization through reactions typical of primary amines, such as acylation and alkylation. iitk.ac.in

The synthesis of related structures, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, has been achieved through multi-step procedures involving the coupling of 4-bromo-3-methylaniline (B1294692) with pyrazine (B50134) carboxylic acid, followed by further modifications like the Suzuki cross-coupling reaction. mdpi.com This highlights the synthetic utility of the 4-bromo-3-methylaniline core, which is structurally analogous to the aromatic portion of this compound.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromo-3-methylphenol | 14472-14-1 | C₇H₇BrO | 187.03 | 59-61 | 142-145 (at 23 mmHg) |

| 1-(4-Bromo-3-methylphenyl)ethanone (B1330683) | 37074-40-1 | C₉H₉BrO | 213.07 | Not Available | Not Available |

| 4-Bromo-3-methoxyaniline | 19056-40-7 | C₇H₈BrNO | 202.05 | Not Available | Not Available |

| N-(4-bromo-3-methylphenyl)-3-phenylpropanamide | 349431-79-4 | C₁₆H₁₆BrNO | 318.21 | Not Available | Not Available |

| (4-Bromo-3-fluorophenyl)methylamine | Not Available | C₁₀H₁₃BrFN | Not Available | Not Available | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methyl-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDQYMXRQSGRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 3 Methylphenyl Propylamine and Analogues

Design and Synthesis of the 4-Bromo-3-methylphenyl Core

The synthesis of the 4-bromo-3-methylphenyl core is a foundational step that requires careful control of regiochemistry to ensure the correct placement of the bromo and methyl substituents on the aromatic ring.

Regioselective Bromination and Methylation of Aromatic Precursors

The preparation of specifically substituted aryl bromides is crucial for the synthesis of a wide array of chemical compounds, including pharmaceuticals and functional materials. nih.gov Electrophilic aromatic bromination stands as the most conventional method for creating these intermediates. nih.govresearchgate.net The regioselectivity of this reaction—the ability to control where the bromine atom attaches to the aromatic ring—is paramount.

For a 1,3,4-substituted pattern like that in (4-Bromo-3-methylphenyl)propylamine, the directing effects of the substituents are key. A methyl group is an ortho-, para-director, while a bromine atom is also an ortho-, para-director, albeit a deactivating one. The synthesis often starts with a precursor that allows for controlled, stepwise introduction of these groups. For instance, starting with m-toluidine (B57737) (3-methylaniline), one could perform a Sandmeyer reaction to introduce a bromine atom at a specific position. Alternatively, direct bromination of a substituted benzene (B151609) ring can be controlled by the choice of brominating agent and reaction conditions. Agents like N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel or in solvents like tetrahydrofuran (B95107) (THF) can offer high regioselectivity. nih.govresearchgate.net

Theoretical ab initio calculations are often employed to predict and understand the positional selectivity in electrophilic aromatic brominations, ensuring that the desired isomer is the major product. nih.govresearchgate.net For example, the synthesis of 3-bromo-4-methylacetophenone has been achieved with a 56% yield through the bromination of 4-methylacetophenone, demonstrating a practical application of these principles. orgsyn.org

Convergent Synthesis of 4-Bromo-3-methylbenzaldehyde (B1279091) and 4'-Bromo-3'-methylacetophenone as Key Intermediates

Convergent synthesis strategies often utilize key intermediate compounds that can be reliably prepared and then elaborated into the final target molecule. For the synthesis of this compound, 4-bromo-3-methylbenzaldehyde and 4'-bromo-3'-methylacetophenone are critical building blocks. smolecule.comchemicalbook.com These carbonyl compounds provide the electrophilic handle needed for the subsequent introduction of the propylamine (B44156) moiety.

4-Bromo-3-methylbenzaldehyde can be synthesized through several routes, such as the direct bromination of 3-methylbenzaldehyde (B113406) or the oxidation of the corresponding alcohol, 4-bromo-3-methylphenylmethanol. smolecule.com It is a versatile intermediate used in the creation of complex molecular scaffolds. smolecule.combiosynth.com

4'-Bromo-3'-methylacetophenone is another pivotal intermediate, often prepared from 4-bromo-3-methylbenzaldehyde. chemicalbook.comchemicalbook.com A common method involves the addition of a methyl group via a Grignard reagent (methyl magnesium bromide) to the aldehyde, forming 1-(4-bromo-3-methylphenyl)ethanol. This secondary alcohol is then oxidized, for instance using pyridinium (B92312) chlorochromate (PCC), to yield the target acetophenone (B1666503) with high efficiency. chemicalbook.com This acetophenone serves as a cornerstone in the synthesis of various pharmacologically active molecules. chemicalbook.combiosynth.com

Table 1: Synthesis of Key Carbonyl Intermediates

| Intermediate | Starting Material | Reagents | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-3-methylbenzaldehyde | 3-Methylbenzaldehyde | Bromine in a suitable solvent | - | smolecule.com |

| 4'-Bromo-3'-methylacetophenone | 1-(4-bromo-3-methylphenyl)ethanol | Pyridinium chlorochromate (PCC) in Dichloromethane | 87% | chemicalbook.com |

| 4'-Bromo-3'-methylacetophenone | 4-Methylacetophenone | Bromine, Aluminum chloride | 56% | orgsyn.org |

Introduction of the Propylamine Moiety

With the substituted aromatic carbonyl intermediates in hand, the next phase of the synthesis involves the installation of the propylamine side chain. Several established chemical transformations are available for this purpose.

Reductive Amination Strategies for Carbonyl Precursors

Reductive amination is a highly versatile and efficient method for forming amines from carbonyl compounds (aldehydes or ketones). nih.govorganic-chemistry.org The process typically involves the reaction of the carbonyl compound with an amine (in this case, propylamine, or ammonia (B1221849) followed by alkylation) to form an intermediate imine or enamine, which is then reduced in situ to the target amine.

A variety of reducing agents can be employed, each with its own advantages regarding selectivity and functional group tolerance. nih.govorganic-chemistry.org Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org Sodium triacetoxyborohydride is often preferred for its mildness and tolerance of a wide range of functional groups. nih.gov To synthesize a primary amine like this compound directly, the reaction can be performed with ammonia. organic-chemistry.orgnih.gov Optimized, protecting-group-free methods using metal hydride/ammonia systems have been developed to selectively produce primary amines with minimal formation of secondary or tertiary amine byproducts. nih.gov

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Strong, requires careful pH control | organic-chemistry.org |

| Sodium Cyanoborohydride | NaBH₃CN | Imines (stable at acidic pH) | Effective for imine reduction, but toxic cyanide byproduct | organic-chemistry.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Mild, selective, non-toxic, broad functional group tolerance | nih.gov |

Nucleophilic Substitution Reactions with Propyl Halide Derivatives

An alternative approach to forming the C-N bond is through a nucleophilic substitution reaction. This method would involve reacting an appropriate nucleophile, such as an amine derived from the 4-bromo-3-methylphenyl core, with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). tutorchase.commrcolechemistry.co.uk For instance, propylamine itself can be synthesized by heating 1-bromopropane with an excess of ethanolic ammonia. tutorchase.comthestudentroom.co.uk

However, when applying this to more complex syntheses, a significant challenge arises: over-alkylation. libretexts.org The primary amine product is itself a nucleophile and can react with additional molecules of the alkyl halide to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com This often results in a mixture of products that can be difficult to separate, making this route less desirable for the clean synthesis of a specific primary or secondary amine unless conditions are carefully controlled or a large excess of the amine nucleophile is used. libretexts.orgyoutube.com

Multicomponent Reactions Incorporating Propylamine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer an efficient and atom-economical synthetic strategy. nih.govrsc.org The A³ coupling reaction, which combines an aldehyde, an alkyne, and an amine, is a prominent example used to generate propargylamine (B41283) derivatives. nih.govresearchgate.net

In the context of synthesizing analogues of this compound, propylamine could serve as the amine component in such a reaction. For example, reacting 4-bromo-3-methylbenzaldehyde, an alkyne, and propylamine, often in the presence of a copper catalyst, could rapidly generate a complex propargylamine scaffold. researchgate.netnih.gov While this specific reaction yields a propargylamine rather than a propylamine, the resulting alkyne group offers a versatile handle for further chemical modification, such as reduction to the desired saturated propyl chain. This approach highlights a modern, convergent strategy for rapidly building molecular complexity from simple, readily available starting materials. rsc.org

Total Synthesis Approaches to this compound Isomers

The total synthesis of isomers of this compound can be approached through several strategic disconnections, primarily revolving around the formation of the C-N bond and the construction of the propyl side chain. A common and versatile strategy involves the synthesis of a key ketone intermediate, such as 1-(4-bromo-3-methylphenyl)propan-1-one (B1291990), followed by its conversion to the desired amine.

One plausible synthetic route commences with the commercially available m-cresol (B1676322). Bromination of m-cresol can be achieved with high regioselectivity to yield 4-bromo-3-methylphenol. Subsequent etherification, for instance, through Williamson ether synthesis with a suitable methylating agent, would provide 4-bromo-3-methylanisole. This intermediate can then undergo Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid like aluminum chloride to furnish 1-(4-bromo-3-methylphenyl)propan-1-one.

Alternatively, 4-bromo-3-methylbenzaldehyde serves as a valuable starting point. This aldehyde can be synthesized via the bromination of 3-methylbenzaldehyde. researchgate.net Treatment of 4-bromo-3-methylbenzaldehyde with a Grignard reagent such as ethylmagnesium bromide would yield the secondary alcohol, 1-(4-bromo-3-methylphenyl)propan-1-ol. Subsequent oxidation of this alcohol, for example using pyridinium chlorochromate (PCC), would lead to the target ketone, 1-(4-bromo-3-methylphenyl)propan-1-one.

Once the key ketone intermediate is in hand, several methods can be employed for its conversion to the corresponding propylamine. A classic approach is the Leuckart-Wallach reaction, which involves heating the ketone with ammonium formate (B1220265) or formamide (B127407) to directly produce the formylated amine, followed by hydrolysis to yield the primary amine. chemrxiv.org

Another prominent method is reductive amination. This one-pot reaction involves the treatment of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation.

For the synthesis of the isomeric 1-(4-bromo-3-methylphenyl)propan-2-amine, a different ketone precursor, 4-bromo-3-methylphenylacetone, is required. This can be synthesized from 4-bromo-3-methylbenzaldehyde via a Wittig-type reaction to introduce the propenyl group, followed by a Wacker-Tsuji oxidation of the resulting alkene to yield the desired ketone. researchgate.net Reductive amination of this ketone would then provide the target 2-propylamine isomer.

A summary of a potential synthetic pathway to 1-(4-bromo-3-methylphenyl)propan-1-amine is presented in the table below.

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | 3-Methylbenzaldehyde | Br₂, Solvent | 4-Bromo-3-methylbenzaldehyde | 58-95% researchgate.net |

| 2 | 4-Bromo-3-methylbenzaldehyde | 1. EtMgBr, THF; 2. H₃O⁺ | 1-(4-Bromo-3-methylphenyl)propan-1-ol | High |

| 3 | 1-(4-Bromo-3-methylphenyl)propan-1-ol | PCC, CH₂Cl₂ | 1-(4-Bromo-3-methylphenyl)propan-1-one | High |

| 4 | 1-(4-Bromo-3-methylphenyl)propan-1-one | NH₃, H₂, Pd/C | This compound | Moderate to High |

Stereochemical Control in Propylamine Synthesis

The presence of a chiral center in this compound necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms of the molecule. Control over stereochemistry is paramount as the biological activity of chiral compounds often resides in a single enantiomer. Several strategies can be employed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and enzymatic transformations.

Asymmetric Reductive Amination:

A powerful approach for the synthesis of chiral amines is the asymmetric reductive amination of prochiral ketones. chemicalbook.com This can be achieved using a chiral catalyst, typically a transition metal complex with a chiral ligand. For the synthesis of this compound, the ketone precursor, 1-(4-bromo-3-methylphenyl)propan-1-one, can be subjected to reductive amination in the presence of a chiral ruthenium or iridium catalyst. These catalysts, often featuring chiral diphosphine ligands, can induce high levels of enantioselectivity in the reduction of the intermediate imine.

Enzymatic Methods:

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral amines. researchgate.net Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high stereoselectivity. For the synthesis of this compound, a suitable transaminase could be employed to convert 1-(4-bromo-3-methylphenyl)propan-1-one into either the (R)- or (S)-enantiomer of the amine, depending on the stereopreference of the enzyme. The use of either (R)- or (S)-selective transaminases allows for access to both enantiomers of the target amine with high optical purity. researchgate.net

Similarly, amine dehydrogenases (AmDHs) can catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor as the reductant. Protein engineering has expanded the substrate scope of these enzymes, making them valuable tools for the synthesis of a wide range of chiral amines. researchgate.net

The stereoselective synthesis of 1-arylpropan-2-amines has been successfully demonstrated through a sequential Wacker-Tsuji oxidation of allylbenzenes to the corresponding ketones, followed by a biotransamination step using either (R)- or (S)-selective transaminases. This strategy could be adapted for the synthesis of enantiomerically pure 1-(4-bromo-3-methylphenyl)propan-2-amine. researchgate.net

Below is a table summarizing potential stereoselective methods for the synthesis of chiral this compound.

| Method | Substrate | Catalyst/Enzyme | Chiral Product | Enantiomeric Excess (ee) |

| Asymmetric Reductive Amination | 1-(4-Bromo-3-methylphenyl)propan-1-one | Chiral Ru- or Ir-catalyst | (R)- or (S)-(4-Bromo-3-methylphenyl)propylamine | High |

| Biotransamination | 1-(4-Bromo-3-methylphenyl)propan-1-one | (R)- or (S)-selective Transaminase | (R)- or (S)-(4-Bromo-3-methylphenyl)propylamine | >99% (based on analogs) researchgate.net |

| Asymmetric Hydrogenation of Imine | Imine of 1-(4-bromo-3-methylphenyl)propan-1-one | Chiral Rh- or Ir-Diphosphine Complex | (R)- or (S)-(4-Bromo-3-methylphenyl)propylamine | High |

The development of these advanced synthetic methodologies provides a robust toolkit for the preparation of this compound and its isomers with high efficiency and stereochemical control. The ability to access enantiomerically pure forms of this compound is crucial for the investigation of its potential applications in various scientific fields.

Mechanistic Organic Chemistry and Reactivity Profiles of 4 Bromo 3 Methylphenyl Propylamine

Transformations Involving the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional handle, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium catalysis.

Cross-Coupling Reaction Pathways (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.orglibretexts.org For (4-Bromo-3-methylphenyl)propylamine, the aryl bromide moiety serves as the electrophilic partner in this reaction.

The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

While specific studies on this compound are not prevalent, extensive research on analogous structures like N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and other bromo-anilines demonstrates the feasibility and conditions for such transformations. youtube.comnih.gov For instance, the Suzuki coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids has been achieved in good yields using a palladium catalyst. youtube.com Similarly, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline undergoes Suzuki coupling, highlighting the reactivity of the C-Br bond in this type of substituted aniline (B41778). nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Analogous to this compound

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 60-85 | youtube.com |

| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-Chlorophenyl boronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Not Specified | 90 | Moderate | nih.gov |

| ortho-bromoanilines | Aryl boronic esters | CataCXium A palladacycle | Cs₂CO₃ | Dioxane/H₂O | 80 | Up to 97 |

Palladium-Catalyzed C-N Bond Formation Reactions

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction allows for the substitution of the bromine atom in this compound with a wide range of nitrogen-based nucleophiles.

The mechanism is similar to the Suzuki coupling, involving an oxidative addition, base-mediated formation of a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for the reaction's success. Studies on related N-substituted 4-bromo-7-azaindoles show that catalyst systems like Pd₂(dba)₃/Xantphos with a base such as Cs₂CO₃ are highly effective for coupling various amines, including primary aliphatic amines.

Table 2: Conditions for Palladium-Catalyzed C-N Coupling of Aryl Bromides

| Aryl Bromide Substrate | Amine Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | ~90 | |

| 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Aliphatic primary amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 90 |

Electrophilic and Nucleophilic Aromatic Substitution at Bromine-Vicinal Positions

Electrophilic Aromatic Substitution (EAS)

The positions on the aromatic ring available for substitution are C-2, C-5, and C-6. The directing effect of the existing substituents determines the regioselectivity of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The substituents are:

-CH₂CH₂CH₂NH₂ (Propylamine group at C-1): The amino group is a very strong activating group and an ortho, para-director.

-CH₃ (Methyl group at C-3): An activating group and an ortho, para-director. libretexts.org

-Br (Bromo group at C-4): A deactivating group but an ortho, para-director. libretexts.org

The powerful activating and directing effect of the amino group in the propylamine (B44156) side chain is expected to dominate. Therefore, incoming electrophiles will be primarily directed to the positions ortho and para to it. The para position (C-4) is already substituted with bromine. The two ortho positions are C-2 and C-6. Thus, electrophilic substitution is most likely to occur at the C-2 and C-6 positions, with the relative ratio depending on steric hindrance.

Nucleophilic Aromatic Substitution (SNAr)

The classic SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group. acs.org This pathway generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (bromine) to stabilize the negative charge of the intermediate. acs.org

The this compound molecule lacks such strong electron-withdrawing groups. Both the methyl and propylamine groups are electron-donating, which destabilizes the carbanionic intermediate required for an SNAr reaction. Consequently, direct nucleophilic substitution of the bromine via a standard SNAr mechanism is highly unfavorable. Under conditions involving extremely strong bases (e.g., NaNH₂), an elimination-addition mechanism via a benzyne (B1209423) intermediate could potentially occur, but this is a more drastic reaction pathway. byjus.com

Chemical Reactivity of the Propylamine Functional Group

The primary amine of the propylamine side chain is a versatile functional group, readily participating in nucleophilic and redox reactions.

Amine Acylation and Alkylation Mechanisms

Amine Acylation

Primary amines like the one in this compound are excellent nucleophiles and readily react with acylating agents such as acid chlorides, anhydrides, and esters in a nucleophilic acyl substitution reaction to form amides. ncert.nic.in The reaction proceeds by the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). ncert.nic.in The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide from 4-bromo-3-methyl aniline is a direct analogy to this process. youtube.com

Table 3: Representative Acylation Reaction

| Amine Substrate | Acylating Agent | Coupling Agents/Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-3-methyl aniline | Pyrazine-2-carboxylic acid | DCC, DMAP | DCM | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 83 | youtube.com |

Amine Alkylation

The propylamine group can also be alkylated by reacting with alkyl halides via a nucleophilic aliphatic substitution (SN2) mechanism. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt.

Controlling the reaction to achieve selective mono-alkylation can be difficult and often requires specific strategies, such as using a large excess of the primary amine or employing specialized reagents and conditions that favor the formation of the secondary amine.

Redox Chemistry of the Amine Moiety

The amine functional group can undergo oxidation. The specific product depends on the oxidizing agent and reaction conditions. Mild oxidation can convert the primary amine to an imine. More vigorous oxidation can lead to further transformation. For example, the oxidation of primary amines with reagents like potassium permanganate (B83412) can lead to the formation of aldehydes or ketones after hydrolysis of an intermediate imine. acs.org

Furthermore, the propylamine chain itself, being an alkyl substituent on a benzene (B151609) ring, could be susceptible to oxidation under harsh conditions. While the benzene ring itself is resistant to oxidation, alkyl side chains can be oxidized to carboxylic acids by strong oxidizing agents like hot KMnO₄, provided there is a hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org In the case of this compound, the carbon attached to the ring is a secondary carbon with a hydrogen atom, making it potentially susceptible to benzylic oxidation under forcing conditions. However, the amine group would likely react under these conditions as well.

Intramolecular Reactions and Ring Closures Involving the Aromatic and Amine Functionalities

The structure of this compound, featuring a nucleophilic amine attached to a propyl chain on an aromatic ring, provides the framework for potential intramolecular cyclization reactions. These reactions are of significant interest in synthetic organic chemistry for the construction of heterocyclic ring systems.

One of the most relevant potential intramolecular reactions is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.comchemeurope.com Although this compound is a γ-arylpropylamine, analogous cyclizations can occur under certain conditions, potentially leading to the formation of a tetrahydroquinoline derivative. The reaction would proceed via the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution. The success of such a reaction would be influenced by the reactivity of the aromatic ring, which in this case is substituted with a bromine atom (electron-withdrawing) and a methyl group (electron-donating).

Another potential intramolecular cyclization is the Bischler-Napieralski reaction, which typically involves the cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456) using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). scribd.comjk-sci.comwikipedia.orgnrochemistry.comorganic-chemistry.org To make this compound a substrate for this reaction, it would first need to be acylated to form the corresponding amide. The subsequent cyclization would be an intramolecular electrophilic aromatic substitution, where the electron-donating methyl group would favor cyclization at the ortho position, while the electron-withdrawing bromine atom would disfavor it. The regiochemical outcome would depend on the balance of these electronic effects and the reaction conditions.

Furthermore, intramolecular cyclization can also be envisioned through other mechanisms. For example, under radical conditions, it might be possible to initiate a cyclization involving the aromatic ring and the propylamine side chain. Additionally, palladium-catalyzed intramolecular cyclizations of N-arylpropylamines containing a halide on the aromatic ring are known, which could potentially lead to the formation of nitrogen-containing heterocyclic compounds. nih.gov

Table 2: Potential Intramolecular Cyclization Reactions of this compound Derivatives

| Reaction Name | Required Modification of Substrate | Key Reagents | Potential Product Class |

| Pictet-Spengler type | Reaction with an aldehyde/ketone | Acid catalyst (e.g., HCl) | Tetrahydroquinoline derivative |

| Bischler-Napieralski type | Acylation to form an amide | Dehydrating agent (e.g., POCl₃) | Dihydroisoquinoline derivative |

| Palladium-catalyzed cyclization | None | Palladium catalyst, base | Nitrogen-containing heterocycle |

It is important to note that the specific conditions and feasibility of these intramolecular reactions for this compound would require experimental investigation, as the literature does not provide direct examples for this particular substrate. The interplay of the electronic effects of the bromo and methyl substituents on the aromatic ring would be a critical factor in determining the reactivity and regioselectivity of these cyclization reactions.

Rational Design and Synthesis of Derivatives of 4 Bromo 3 Methylphenyl Propylamine

Diversification Strategies at the Aromatic Ring

The aromatic ring of (4-bromo-3-methylphenyl)propylamine offers a prime site for structural modifications. The presence of a bromine atom is particularly advantageous, as it serves as a versatile handle for a variety of cross-coupling reactions.

Post-synthetic modification (PSM) is a powerful strategy for the functionalization of molecules in a manner that might not be achievable through direct synthesis. researchgate.net In the case of this compound, the bromine substituent is an ideal candidate for such modifications.

One of the most widely employed reactions for this purpose is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide. libretexts.orgorganic-chemistry.org For the this compound core, this would entail reacting it with a variety of aryl or heteroaryl boronic acids to generate biaryl structures. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate or potassium phosphate. mdpi.comresearchgate.net The choice of solvent, base, and ligand can significantly influence the reaction's efficiency and outcome. organic-chemistry.org

The Suzuki coupling's broad functional group tolerance and mild reaction conditions make it a highly attractive method for diversifying the aromatic ring. organic-chemistry.orgmdpi.com For instance, a study on the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives successfully employed Suzuki coupling to introduce various aryl groups at the 4-position of the phenyl ring, achieving moderate to good yields. mdpi.com This demonstrates the feasibility of applying this methodology to the (4-bromo-3-methylphenyl) core.

Another potential post-synthetic modification strategy is through metalation, such as lithium-halogen exchange, followed by quenching with an electrophile. This would allow for the introduction of a wide range of substituents at the position of the bromine atom.

| Reaction Type | Reagents and Conditions | Potential Products | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) | Biaryl derivatives | mdpi.com |

| Metalation | Organolithium reagent (e.g., n-BuLi), then electrophile | Variously substituted phenyl derivatives | N/A |

The regioselectivity of such reactions is also a key consideration, especially in more complex polyhalogenated systems. Studies on related structures, such as the Suzuki-Miyaura cross-coupling on 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the reaction conditions can be tuned to achieve selective substitution at specific positions. beilstein-journals.org

Functionalization of the Propylamine (B44156) Side Chain

The propylamine side chain provides another avenue for derivatization, offering opportunities to introduce new functional groups and alter the molecule's flexibility and basicity.

The primary amine of the propylamine side chain is a nucleophilic center that can readily react with various electrophiles to form stable derivatives. A common modification is the formation of amides through reaction with acyl chlorides or carboxylic acids activated with coupling agents. For example, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was achieved by coupling 4-bromo-3-methylaniline (B1294692) with pyrazine-2-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com A similar strategy could be applied to the propylamine side chain of the title compound.

The formation of ureas and carbamides is also a straightforward N-derivatization strategy. Ureas can be synthesized by reacting the primary amine with an isocyanate, while carbamides can be formed from the reaction with a carbamoyl (B1232498) chloride. These modifications introduce hydrogen bond donors and acceptors, which can significantly influence the molecule's interactions with biological targets.

| Derivative Type | Reagents | Functional Group |

| Amide | Acyl chloride or activated carboxylic acid | -NH-C(=O)-R |

| Urea | Isocyanate | -NH-C(=O)-NH-R |

| Carbamide | Carbamoyl chloride | -NH-C(=O)-NR2 |

Branching can be introduced at various positions along the alkyl chain. For instance, the synthesis of (1S)-1-(4-bromo-3-methylphenyl)propylamine itself implies a branch at the benzylic position. chemicalbook.com Further branching could be incorporated by using appropriately substituted building blocks during the synthesis.

Synthesis of Polyfunctionalized Analogues

The synthesis of polyfunctionalized analogues involves combining the diversification strategies for both the aromatic ring and the side chain. This approach allows for the creation of highly complex molecules with multiple points of interaction. For example, a Suzuki coupling could be performed on the aromatic ring, followed by N-derivatization of the propylamine side chain.

The development of one-shot synthetic methods to install multiple functionalities is an area of active research. nih.gov While direct polyfunctionalization of the this compound core may be challenging, a modular synthetic approach, where functionalized aromatic and side-chain precursors are combined, offers a reliable pathway to a wide range of polyfunctionalized analogues. The synthesis of polyprenylated acylphloroglucinol analogs, for instance, showcases how complex natural product-like molecules can be assembled through a series of strategic reactions. nih.gov

Development of Chiral Derivatives and Enantiomers

The development of chiral derivatives of this compound hinges on two primary strategies: the asymmetric synthesis of a single enantiomer and the resolution of a racemic mixture. Both approaches aim to provide access to optically pure compounds for further study and development.

A key precursor for the synthesis of this compound is 1-(4-bromo-3-methylphenyl)ethanone (B1330683). This ketone can be synthesized from 4-bromo-3-methylbenzaldehyde (B1279091) through a Grignard reaction with methylmagnesium bromide, followed by oxidation of the resulting 1-(4-bromo-3-methylphenyl)ethanol. chemicalbook.comchemicalbook.com

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. One potential route to chiral this compound is through the asymmetric reduction of 1-(4-bromo-3-methylphenyl)ethanone to a chiral alcohol, which can then be converted to the amine.

Another powerful method is the enantioselective reductive amination of the ketone. This one-pot reaction involves the condensation of the ketone with an amine source in the presence of a chiral catalyst to form a chiral imine intermediate, which is then reduced in situ to the desired chiral amine. While specific examples for 1-(4-bromo-3-methylphenyl)ethanone are not prevalent in the literature, this methodology has been successfully applied to a wide range of aryl ketones.

The use of chiral auxiliaries is another established strategy. walisongo.ac.id A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. After the desired stereochemistry is achieved, the auxiliary is removed. For instance, N-tert-butanesulfinyl imines, derived from the condensation of a ketone with a chiral sulfinamide, can undergo diastereoselective additions, with the sulfinyl group being subsequently cleaved to yield the chiral amine. walisongo.ac.id

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a widely used technique when a direct asymmetric synthesis is not feasible or is inefficient.

Classical Resolution with Chiral Acids: A common and well-established method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral carboxylic acid. sigmaaldrich.com For phenylpropylamine analogues, acids like (+)-tartaric acid are frequently employed. sigmaaldrich.com The principle lies in the differential solubility of the resulting diastereomeric salts. When a racemic amine, such as (±)-(4-Bromo-3-methylphenyl)propylamine, is treated with an enantiomerically pure acid like L-(+)-tartaric acid, two diastereomeric salts are formed: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid]. Due to their different physical properties, these salts can often be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral amine enantiomer can be liberated by treatment with a base.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful analytical and preparative techniques for separating enantiomers. nih.govyakhak.org This can be achieved through two main approaches:

Direct Separation: This involves the use of a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide variety of chiral compounds, including amines. yakhak.org

Indirect Separation: In this method, the racemic amine is first derivatized with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column.

For phenylpropylamine-like compounds, various chiral stationary phases and derivatizing agents have been shown to be effective. nih.gov The choice of the specific CSP or derivatizing agent depends on the exact structure of the analyte and requires methodical screening to achieve optimal separation.

The following table summarizes potential methods for the development of chiral derivatives of this compound, based on established chemical principles and findings for analogous compounds.

| Method | Description | Key Reagents/Conditions | Expected Outcome |

| Asymmetric Reduction | Enantioselective reduction of 1-(4-bromo-3-methylphenyl)ethanone to a chiral alcohol, followed by conversion to the amine. | Chiral borane (B79455) reagents (e.g., CBS catalyst), chiral metal catalysts (e.g., Ru, Rh complexes). | Enantiomerically enriched (R)- or (S)-1-(4-bromo-3-methylphenyl)ethanol. |

| Asymmetric Reductive Amination | One-pot conversion of 1-(4-bromo-3-methylphenyl)ethanone to the chiral amine. | Ammonia (B1221849) or amine source, reducing agent (e.g., Hantzsch ester), chiral phosphoric acid or metal catalyst. | Enantiomerically enriched (R)- or (S)-(4-Bromo-3-methylphenyl)propylamine. |

| Chiral Auxiliary | Use of a recoverable chiral group to direct stereoselective bond formation. | Chiral sulfinamides (e.g., (R)- or (S)-tert-butanesulfinamide), followed by removal of the auxiliary. | Diastereomerically pure intermediate, leading to enantiomerically pure amine. walisongo.ac.id |

| Classical Resolution | Separation of enantiomers via formation of diastereomeric salts. | Chiral resolving agent (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid), fractional crystallization. | Isolation of pure diastereomeric salts, followed by liberation of the (R)- or (S)-enantiomer. sigmaaldrich.com |

| Chiral HPLC | Chromatographic separation of enantiomers. | Chiral stationary phase (e.g., polysaccharide-based), or derivatization with a chiral agent followed by separation on an achiral column. | Analytical or preparative separation of (R)- and (S)-(4-Bromo-3-methylphenyl)propylamine. nih.govyakhak.org |

Detailed research findings on the successful application of these methods to this compound, including specific yields, enantiomeric excess values, and optical rotation data, would be essential for advancing the development of its chiral derivatives.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Methylphenyl Propylamine

Conformational Landscape Analysis and Energy Minima Identification

A detailed conformational analysis of (4-Bromo-3-methylphenyl)propylamine, which would involve mapping its potential energy surface to identify stable conformers and their relative energies, is not available in the reviewed literature. This type of analysis is fundamental for understanding the molecule's three-dimensional structure and how its shape influences its biological activity and physical properties.

Reaction Mechanism Elucidation and Transition State Characterization

While the general principles of nucleophilic substitution reactions involving primary amines and halogenated aromatic compounds are well-established, specific computational studies elucidating the reaction mechanisms for the synthesis or further reactions of this compound are absent. Theoretical characterization of transition states would be necessary to understand the kinetics and thermodynamics of its formation and reactivity, but such data is currently unavailable.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR vibrational modes)

Computational prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, is a powerful tool for structural confirmation. However, no theoretical spectroscopic data for this compound has been published. The generation of such data would require the computational analyses mentioned in the preceding sections.

Molecular Docking and Interaction Profiling with Biological Macromolecules

Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of small molecules with biological targets like proteins and enzymes. There are no available studies that report on the molecular docking of this compound with any biological macromolecules. Such investigations are essential for predicting its potential pharmacological or toxicological effects.

Advanced Analytical Techniques for Characterization of 4 Bromo 3 Methylphenyl Propylamine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the initial characterization of newly synthesized compounds. It provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition and, consequently, the molecular formula. This technique is capable of distinguishing between compounds with the same nominal mass but different elemental compositions due to its high resolving power.

Table 1: Theoretical Isotopic Distribution for (4-Bromo-3-methylphenyl)propylamine (C₁₀H₁₄BrN)

| Mass (m/z) | Relative Abundance |

| 227.0310 | 100.00% |

| 228.0339 | 11.28% |

| 229.0289 | 97.72% |

| 230.0319 | 10.99% |

This table represents a theoretical calculation and would be confirmed experimentally using HRMS.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the nuclei, multi-dimensional (2D) NMR experiments are essential for assembling the complete molecular architecture.

For the structural confirmation of this compound, a series of 2D NMR experiments would be conducted:

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the propyl side chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, assigning each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the propylamino side chain to the correct position on the 4-bromo-3-methylphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which can help in confirming the substitution pattern and the conformation of the molecule.

While specific multi-dimensional NMR data for the title compound is not available in the provided search results, ¹H NMR data for a related precursor, 4-Bromo-3-methylaniline (B1294692), is available. sigmaaldrich.cn

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis of a single crystal provides the most definitive proof of molecular structure, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This technique is invaluable for the absolute confirmation of the connectivity and stereochemistry of a compound.

Although a crystal structure for this compound itself is not reported in the search results, a study on a more complex derivative, (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline, provides insight into the crystallographic properties of a related molecule. researchgate.net The analysis revealed key structural parameters, such as the dihedral angle between the benzene (B151609) ring and the iminobutane plane, which was found to be 71.9(8)°. researchgate.net

Table 2: Representative Crystallographic Data for a Derivative, (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₁₈Br₂N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.625(13) |

| b (Å) | 7.495(7) |

| c (Å) | 17.029(17) |

| V (ų) | 1739(3) |

| Z | 4 |

This data illustrates the type of information obtained from X-ray diffraction analysis.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry.

In the context of substituted phenethylamines, GC-MS analysis has been effectively used to separate and identify regioisomers of N-(bromodimethoxybenzyl)-methoxyphenethylamines. ojp.gov The study demonstrated that different positional isomers could be resolved chromatographically, and their mass spectra provided characteristic fragmentation patterns. ojp.gov For this compound, these methods would be crucial for ensuring the isomeric purity, particularly to distinguish it from other possible isomers such as (2-Bromo-3-methylphenyl)propylamine or (4-Bromo-2-methylphenyl)propylamine. The synthesis of a related precursor, 4'-Bromo-3'-methylacetophenone, utilized column chromatography for purification, highlighting the importance of chromatographic methods in the synthetic process. chemicalbook.com

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Since this compound contains a stereocenter at the α-carbon of the propyl chain, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are vital for studying these chiral molecules. cas.czrsc.org These methods measure the differential absorption or emission of left and right circularly polarized light, which is a characteristic property of chiral compounds.

The determination of enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, is crucial. While direct chiroptical data for the title compound is not available, the principles of these techniques are well-established for chiral amines. The analysis would involve comparing the chiroptical response of the synthesized sample to that of a pure enantiomeric standard, if available. Such studies are fundamental in stereoselective synthesis and for understanding the biological activity of chiral molecules, as different enantiomers can have distinct pharmacological effects. The use of chiroptical luminescence has been demonstrated in the study of chiral discrimination by amino acid-based ionic liquids. nih.gov

Strategic Applications of 4 Bromo 3 Methylphenyl Propylamine and Analogues in Contemporary Organic Synthesis

Role as Core Building Blocks for Architecturally Complex Molecules

The 4-bromo-3-methylphenyl moiety is a particularly useful building block in the assembly of architecturally complex molecules. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in forming carbon-carbon bonds. This allows for the strategic introduction of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

While direct examples of (4-Bromo-3-methylphenyl)propylamine in complex molecule synthesis are not prevalent in the literature, the application of its precursor, 4-bromo-3-methylaniline (B1294692), is well-documented. For instance, 4-bromo-3-methylaniline is a key starting material in the synthesis of various heterocyclic compounds. guidechem.com It can undergo condensation reactions with carbonyl compounds to form Schiff bases, which can then be further elaborated. nih.govresearchgate.net A plausible synthetic route to this compound would involve the Friedel-Crafts acylation of a suitable protected aniline (B41778) or the reductive amination of 1-(4-bromo-3-methylphenyl)propan-1-one (B1291990). The resulting propylamine (B44156) could then be utilized in the construction of more intricate molecular frameworks.

The strategic value of the this compound scaffold lies in its trifunctional nature: the amine for nucleophilic reactions or amide bond formation, the bromine for cross-coupling, and the aromatic ring for further electrophilic or nucleophilic substitution. This allows for a modular and convergent approach to complex targets.

| Precursor | Key Reactions | Resulting Structures | Reference |

|---|---|---|---|

| 4-Bromo-3-methylaniline | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Schiff Base Formation | Biaryls, N-Aryl Amines, Imines | nih.gov |

| 4'-Bromo-3'-methylacetophenone | Nucleophilic Addition, a-Halogenation, Reductive Amination | Chiral Alcohols, a-Halo Ketones, Phenylpropylamines | chemicalbook.com |

| 3-Phenylpropylamine | N-Alkylation, Acylation, Cyclization | Substituted Amines, Amides, Heterocycles | drugbank.comgoogle.com |

Precursors in the Synthesis of Functionally Active Organic Compounds

The phenylpropylamine scaffold is a common feature in a multitude of biologically active compounds. drugbank.com The substitution pattern of this compound suggests its potential as a precursor for novel therapeutic agents. The 4-bromo-3-methylphenyl group can act as a key pharmacophore, with the bromine atom available for late-stage functionalization to modulate activity, selectivity, and pharmacokinetic properties.

Analogues of this compound have been investigated for a range of biological activities. For example, derivatives of 4-bromo-3-methylaniline have been incorporated into molecules with antimicrobial properties. nih.gov Specifically, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown activity against extensively drug-resistant Salmonella Typhi. nih.gov The synthesis of these compounds involves the coupling of 4-bromo-3-methylaniline with pyrazine-2-carboxylic acid. Further derivatization via Suzuki coupling at the bromine position allows for the exploration of the structure-activity relationship.

The synthesis of various functionally active compounds often relies on the strategic manipulation of precursors containing the 4-bromo-3-methylphenyl moiety. These precursors are valuable in the development of new drugs and agrochemicals. guidechem.com

| Compound Class | Starting Material | Biological Activity | Reference |

|---|---|---|---|

| N-Aryl Pyrazine (B50134) Carboxamides | 4-Bromo-3-methylaniline | Antibacterial, Alkaline Phosphatase Inhibition | nih.gov |

| Benzoxazoles | Substituted Anilines | Antimicrobial | nih.gov |

| Phenylpropylamine Derivatives | 3-Phenylpropanol | Various CNS activities | drugbank.comgoogle.com |

Utilization in Ligand Design for Catalytic Systems

The development of efficient and selective catalysts is a central theme in modern organic chemistry. The structural features of this compound make it and its analogues attractive candidates for ligand design in transition metal catalysis. The nitrogen atom of the propylamine side chain can serve as a coordinating atom for a metal center, while the phenyl ring can be functionalized to tune the steric and electronic properties of the resulting ligand.

Derivatives of 4-bromo-3-methylaniline have been utilized in the synthesis of ligands for palladium-catalyzed cross-coupling reactions. For example, Schiff base derivatives formed from the condensation of 4-bromo-2-methylaniline (B145978) and various aldehydes have been used in Suzuki coupling reactions. nih.govresearchgate.net The resulting palladium complexes can exhibit high catalytic activity and selectivity. The bromine atom on the ligand backbone offers a site for further modification, allowing for the creation of a library of ligands with diverse properties.

While direct use of this compound in ligand synthesis is not explicitly reported, its structural similarity to known ligand precursors suggests its potential in this area. The ability to fine-tune the ligand environment is crucial for optimizing catalytic performance, and the versatile substitution pattern of this compound would be highly advantageous.

Development of Novel Synthetic Reagents

This compound and its derivatives have the potential to be developed into novel synthetic reagents with unique reactivity. The combination of the nucleophilic amine, the reactive bromine atom, and the substituted aromatic ring can be exploited to create reagents for specific synthetic transformations.

For instance, the amine functionality could be transformed into a diazonium salt, which could then be used in Sandmeyer-type reactions to introduce a variety of functional groups at the 1-position. The bromine atom could be converted into an organolithium or Grignard reagent, providing a nucleophilic carbon center for reaction with electrophiles.

Emerging Research Frontiers and Future Perspectives in 4 Bromo 3 Methylphenyl Propylamine Chemistry

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are paramount in modern pharmaceutical and chemical synthesis, aiming to reduce environmental impact throughout a product's life cycle. researchgate.net For a molecule like (4-Bromo-3-methylphenyl)propylamine, this involves reimagining traditional synthetic routes to minimize waste, avoid hazardous substances, and improve energy efficiency.

Future research will likely focus on several key green strategies:

Biocatalysis : Employing enzymes, such as transaminases, offers a highly selective and efficient method for synthesizing chiral amines from prochiral ketones. rsc.org This approach operates under mild conditions and can provide products with excellent enantiopurity, as demonstrated in the synthesis of other pharmaceuticals like sitagliptin. rsc.org The use of natural-product-inspired amine donors like N-phenylputrescine could further enhance the applicability of transaminases for producing propylamine (B44156) derivatives. rsc.org

Greener Solvents and Reagents : A significant shift away from hazardous organic solvents towards more environmentally benign options like water is a key trend. nih.gov Research has shown the viability of conducting reactions, such as the formation of new carbon-carbon bonds, in aqueous media, which is considered the optimal solvent from a green perspective. nih.gov Furthermore, replacing toxic reagents, such as traditional methylating agents, with greener alternatives like methanol (B129727) is another critical area of development. nih.gov For the bromination step, using ammonium (B1175870) bromide with an oxidant like Oxone presents a milder and more efficient alternative to conventional methods. organic-chemistry.org

Process Intensification : Strategies that reduce the number of synthetic steps, such as one-pot or multicomponent reactions, are crucial for minimizing waste and resource consumption. nih.gov These approaches align with the green chemistry principle of reducing unnecessary derivatization. nih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Benefit |

|---|---|---|---|

| Amine Synthesis | Reductive amination using metal hydrides | Transaminase (biocatalysis) with a 'smart' amine donor rsc.org | High selectivity, mild conditions, reduced metal waste |

| Bromination | Elemental bromine | Ammonium bromide with Oxone oxidant organic-chemistry.org | Avoids handling of highly corrosive and hazardous Br2 |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water or bio-based solvents nih.gov | Reduced toxicity and environmental pollution |

| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent, or telescoping reactions nih.gov | Improved atom economy, reduced waste and energy use |

Exploration of Unprecedented Reactivity and Transformation Pathways

The inherent structure of this compound, featuring an aryl bromide, offers a rich playground for exploring novel chemical transformations that go beyond classical reactivity.

Radical-Mediated Reactions : The bromine atom can be leveraged to initiate radical-based transformations. Visible-light photocatalysis can generate a bromine radical (Br•), which is a powerful hydrogen atom transfer (HAT) agent capable of activating C-H bonds. rsc.org This could enable novel intramolecular cyclizations or intermolecular couplings for this compound. Another avenue involves the generation of aryl radicals from stable, neutral precursors, which can participate in diverse cross-coupling reactions to form new C-C and C-X bonds under mild conditions. acs.org

Reductive Cross-Coupling : Traditional cross-coupling reactions involve an organometallic nucleophile and an organic electrophile. Emerging research has focused on nickel-catalyzed reductive cross-coupling, which directly joins two electrophilic partners, such as the aryl bromide of the target molecule and an alkyl bromide. acs.org This method is highly functional-group tolerant and avoids the need to prepare potentially unstable organometallic nucleophiles. acs.org

Late-Stage Functionalization : The ability to selectively modify a complex molecule in the final stages of a synthesis is highly valuable. The aryl bromide moiety is a prime site for such modifications via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of analogs with diverse functionalities. Research into new catalysts and reaction conditions continues to expand the scope and efficiency of these transformations. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and efficiency.

Flow Chemistry : Performing reactions in a continuous flow reactor provides superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields and purities. For the synthesis of this compound, flow chemistry could enable safer handling of hazardous reagents and intermediates and allow for rapid optimization of reaction conditions. Photocatalytic reactions, in particular, benefit from flow setups, which ensure uniform light irradiation. nih.gov

Automated Synthesis : Platforms like SynFini™ integrate artificial intelligence with robotics and flow chemistry to accelerate the entire discovery process, from designing a synthetic route to producing a target molecule. youtube.com Such a system could rapidly test numerous reaction conditions (e.g., catalysts, solvents, temperatures) in a high-throughput manner to identify the optimal synthesis for this compound. youtube.com This automated feedback loop dramatically reduces the time from concept to material, enabling quicker decision-making in research and development. youtube.com

Leveraging Machine Learning and AI in Molecular Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemistry, capable of analyzing vast datasets to predict outcomes and guide experimental design. chemai.io

Reaction Prediction : For a molecule with multiple potential reaction sites, AI models can predict the regioselectivity of a reaction with high accuracy. For instance, ML models have been developed to predict the site of electrophilic aromatic substitution, such as halogenation, with accuracies reported up to 93%. digitellinc.comacs.org This capability can guide the synthesis of specific isomers and reduce the trial-and-error experimentation required. digitellinc.com AI can also predict reaction yields by learning from existing reaction data, helping chemists to prioritize the most promising synthetic routes before even entering the lab. princeton.edu

Molecular Design : Generative deep learning models can design novel molecules with specific, tailored properties. acs.org By training on large chemical databases, these models can propose new analogs of this compound that are optimized for desired biological activities or pharmacokinetic properties. Reinforcement learning, another AI paradigm, is particularly suited for navigating chemical space to design molecules step-by-step, even when large datasets are unavailable. acs.orgarxiv.org

Data-Driven Optimization : The integration of sensors into chemical reactions generates a wealth of data that can be used to train ML algorithms. chemai.io These algorithms can then monitor reactions in real-time, predict product formation, and even signal when a reaction is complete or has deviated from the expected path, leading to more efficient and reproducible syntheses. chemai.io

Table 2: Applications of AI/ML in the Chemistry of this compound

| AI/ML Application | Description | Potential Impact on Research | Relevant Model/Technique |

|---|---|---|---|

| Reaction Site Prediction | Predicts the most likely position for a chemical functionalization on the aromatic ring. acs.org | Guides regioselective synthesis, minimizing unwanted isomers. | Quantum Mechanics Descriptors, Random Forest acs.org |

| Yield Prediction | Accurately predicts the yield of a reaction under various conditions with different starting materials. princeton.edu | Prioritizes high-yield reaction pathways, saving time and resources. | Random Forest, Decision Trees princeton.edu |

| De Novo Molecular Design | Generates novel molecular structures optimized for specific properties (e.g., bioactivity). acs.org | Accelerates the discovery of new drug candidates based on the core scaffold. | Generative Deep Learning (Gen-DL), Reinforcement Learning acs.orgarxiv.org |

| Automated Route Design | Analyzes millions of reactions to propose optimal, cost-effective, and successful synthetic routes. youtube.com | Reduces the time for synthesis planning from days to seconds. | AI-driven retrosynthesis tools youtube.com |

Q & A

Q. What safety protocols should be followed when handling (4-Bromo-3-methylphenyl)propylamine in laboratory settings?

- Methodological Answer : Due to its propylamine moiety, the compound is highly flammable and corrosive. Key protocols include:

- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of vapors .

- Store in a cool, ventilated area away from oxidizers and acids to prevent reactive hazards .

- Emergency measures: Immediate rinsing with water for skin/eye exposure and oxygen therapy for inhalation .

Q. What spectroscopic techniques are effective for structural characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the propylamine chain and aryl bromine/methyl groups. Aromatic protons typically appear at δ 6.8–7.5 ppm, while propylamine signals are δ 1.0–3.0 ppm .

- IR : Stretching vibrations for C-Br (~550–600 cm) and N-H (~3300 cm) provide functional group confirmation .

- LC-MS/MS : Derivatization with phosphonium propylamine (e.g., tris(trimethoxyphenyl) phosphonium propylamine) enhances ionization efficiency for trace analysis .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Buchwald-Hartwig Amination : Coupling 4-bromo-3-methylbromobenzene with propylamine using a palladium catalyst .

- Reductive Amination : Reacting 4-bromo-3-methylbenzaldehyde with propylamine in the presence of NaBH .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Advanced Research Questions

Q. How can contradictions in thermal decomposition data for this compound derivatives be resolved?

- Methodological Answer : Use thermogravimetric analysis (TGA) with kinetic modeling (e.g., Flynn-Wall-Ozawa method) to differentiate overlapping decomposition steps. For example:

Q. What experimental approaches validate the role of this compound in polyamine biosynthesis pathways?

- Methodological Answer :

- Enzyme Inhibition : Treat cell cultures with the compound and measure spermidine/spermine levels via HPLC. Compare to controls with DFMO (a known ornithine decarboxylase inhibitor) .

- Radiolabeling : Incorporate C-labeled propylamine to track incorporation into spermidine via propylamine transferase activity .

- Knockout Models : Use CRISPR-Cas9 to delete spermidine synthase genes and assess rescue by exogenous this compound .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilic aromatic substitution sites (e.g., bromine substitution) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. water) on reaction pathways for nucleophilic amination .

- Docking Studies : Model interactions with enzymes like spermidine synthase to predict inhibitory potency .

Q. How can X-ray crystallography using SHELX software refine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate absorption errors from bromine .

- SHELXL Refinement : Apply anisotropic displacement parameters for Br and C atoms. Use TWIN/BASF commands for twinned crystals .

- Validation : Check R (<5%) and electron density maps (e.g., omit maps for propylamine chain) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.